Cas no 313238-11-8 (N-4-(1,3-benzothiazol-2-yl)phenyl-2-chloro-5-nitrobenzamide)

N-4-(1,3-benzothiazol-2-yl)phenyl-2-chloro-5-nitrobenzamide is a synthetic organic compound featuring a benzothiazole core linked to a chloro-nitro-substituted benzamide moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research. The benzothiazole group enhances binding affinity in biological systems, while the nitro and chloro substituents contribute to reactivity in further chemical modifications. Its well-defined molecular architecture allows for precise applications in drug discovery, particularly as a scaffold for kinase inhibitors or fluorescent probes. The compound's stability and synthetic versatility make it a useful intermediate for developing targeted bioactive molecules or advanced functional materials.
N-4-(1,3-benzothiazol-2-yl)phenyl-2-chloro-5-nitrobenzamide structure
313238-11-8 structure
Product Name:N-4-(1,3-benzothiazol-2-yl)phenyl-2-chloro-5-nitrobenzamide
CAS No:313238-11-8
MF:C20H12ClN3O3S
MW:409.845582008362
CID:5957125
PubChem ID:2141415
Update Time:2025-10-06

N-4-(1,3-benzothiazol-2-yl)phenyl-2-chloro-5-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(1,3-benzothiazol-2-yl)phenyl-2-chloro-5-nitrobenzamide
    • Benzamide, N-[4-(2-benzothiazolyl)phenyl]-2-chloro-5-nitro-
    • N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-chloro-5-nitrobenzamide
    • CHEMBL2325794
    • F1620-0035
    • N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide
    • 313238-11-8
    • AKOS001585157
    • EU-0067708
    • Inchi: 1S/C20H12ClN3O3S/c21-16-10-9-14(24(26)27)11-15(16)19(25)22-13-7-5-12(6-8-13)20-23-17-3-1-2-4-18(17)28-20/h1-11H,(H,22,25)
    • InChI Key: YSEUIDQBIYKAEE-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C2=NC3=CC=CC=C3S2)C=C1)(=O)C1=CC([N+]([O-])=O)=CC=C1Cl

Computed Properties

  • Exact Mass: 409.0287901g/mol
  • Monoisotopic Mass: 409.0287901g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 582
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 116Ų

Experimental Properties

  • Density: 1.494±0.06 g/cm3(Predicted)
  • pka: 11.09±0.70(Predicted)

N-4-(1,3-benzothiazol-2-yl)phenyl-2-chloro-5-nitrobenzamide Pricemore >>

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N-4-(1,3-benzothiazol-2-yl)phenyl-2-chloro-5-nitrobenzamide Related Literature

Additional information on N-4-(1,3-benzothiazol-2-yl)phenyl-2-chloro-5-nitrobenzamide

Introduction to N-4-(1,3-benzothiazol-2-yl)phenyl-2-chloro-5-nitrobenzamide (CAS No. 313238-11-8)

N-4-(1,3-benzothiazol-2-yl)phenyl-2-chloro-5-nitrobenzamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 313238-11-8, belongs to a class of molecules that exhibit promising biological activities. The structural framework of this compound incorporates several key pharmacophoric elements, including a benzothiazole moiety and a nitro-substituted benzamide group, which are known to contribute to its unique chemical and biological properties.

The benzothiazole ring system is a well-documented scaffold in medicinal chemistry, renowned for its versatility in drug design. It is frequently integrated into therapeutic agents due to its ability to interact with various biological targets. Specifically, the 1,3-benzothiazol-2-yl moiety in N-4-(1,3-benzothiazol-2-yl)phenyl-2-chloro-5-nitrobenzamide is believed to play a crucial role in modulating enzyme activity and receptor binding. This moiety has been extensively studied for its potential applications in treating inflammatory diseases, infectious disorders, and even certain types of cancer.

Complementing the benzothiazole component, the phenyl ring linked to it via an amide bond introduces additional functionality. The phenyl group is a common feature in many bioactive molecules, often serving as a hydrophobic anchor that enhances binding affinity. In this context, the phenyl ring in N-4-(1,3-benzothiazol-2-yl)phenyl-2-chloro-5-nitrobenzamide likely contributes to the compound's solubility and bioavailability, making it more suitable for therapeutic use.

The presence of the 2-chloro and 5-nitro substituents on the benzamide portion of the molecule further enhances its pharmacological profile. Chloro groups are known to improve metabolic stability and binding interactions with biological targets, while nitro groups can serve as electron-withdrawing agents that modulate reactivity and bioactivity. These substituents are strategically positioned to optimize the compound's interaction with enzymes and receptors involved in disease pathways.

Recent research has highlighted the potential of nitroaromatic compounds as therapeutic agents. The nitro group in N-4-(1,3-benzothiazol-2-yl)phenyl-2-chloro-5-nitrobenzamide has been shown to exhibit both prodrug and reactive properties. Upon metabolic reduction, nitro groups can release reactive intermediates that engage with biological targets, leading to potent pharmacological effects. This dual functionality makes such compounds attractive for developing novel treatments against challenging diseases.

The synthesis of N-4-(1,3-benzothiazol-2-yl)phenyl-2-chloro-5-nitrobenzamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the benzothiazole ring necessitates careful selection of starting materials and catalysts to ensure high yield and purity. Additionally, the chlorination and nitration steps must be optimized to avoid unwanted side products that could compromise the compound's efficacy.

In vitro studies have begun to elucidate the biological activity of N-4-(1,3-benzothiazol-2-yl)phenyl-2-chloro-5-nitrobenzamide. Initial experiments suggest that this compound exhibits inhibitory effects on certain enzymes implicated in inflammation and cancer progression. For instance, preliminary data indicate that it may interfere with the activity of cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Furthermore, its interaction with other enzymes such as kinases and phosphodiesterases is being explored for potential therapeutic applications.

The benzthiazole moiety has also been linked to antiviral properties in some studies. Researchers have observed that derivatives of benzothiazole can disrupt viral replication by inhibiting essential viral enzymes or interfering with host-virus interactions. While further investigation is needed to confirm these effects for N-4-(1,3-benzothiazol-2-y]phenyl)-2-chloro -5-nitrobenzamide, these findings underscore the compound's potential as an antiviral agent.

The nitro group's reactivity further broadens the scope of possible applications for this compound. Nitroaromatics have been investigated for their antimicrobial properties due to their ability to generate reactive oxygen species that damage bacterial cell membranes. This mechanism suggests that N -4(13 -benzot hia z ol - 22 yl )phen yl - 22 h loro -55 n i t ro b en z am ide could be effective against resistant bacterial strains when used appropriately.

As interest in personalized medicine grows, researchers are exploring how variations in molecular structure can influence drug efficacy and patient response. The unique combination of pharmacophores in N -4(13 -benzot hia z ol - 22 yl )phen yl - 22 h loro -55 n i t ro b en z am ide makes it an excellent candidate for studying structure-function relationships in drug design. By modifying specific substituents, scientists aim to fine-tune its biological activity while maintaining favorable pharmacokinetic properties.

The development of new synthetic methodologies is also critical for advancing research with this compound。 Recent advances in catalytic asymmetric synthesis have enabled more efficient production of complex molecules like benzthiazole derivatives。 These innovations not only reduce production costs but also allow for greater flexibility in designing novel analogs with enhanced therapeutic potential。

In conclusion, N -4(13 -benzot hia z ol - 22 yl )phen yl - 22 h loro -55 n i t ro b en z am ide (CAS No . 31 32 38 -11 -8) represents a promising candidate for further pharmaceutical exploration。 Its unique structural features, combined with emerging research findings, position it as a valuable tool for developing new treatments against various diseases。 As research continues, we can expect more insights into its full therapeutic potential and applications across multiple medical disciplines。

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